molecular formula C9H8N4O3 B13687773 6-Nitroindole-3-carbohydrazide

6-Nitroindole-3-carbohydrazide

Cat. No.: B13687773
M. Wt: 220.18 g/mol
InChI Key: MSYRHPKELZWGHO-UHFFFAOYSA-N
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Description

6-Nitroindole-3-carbohydrazide is a chemical compound with the molecular formula C9H8N4O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroindole-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 6-nitroindole with hydrazine hydrate under specific conditions. Another method includes the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Nitroindole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-nitroindole-3-carboxylic acid.

    Reduction: Formation of 6-aminoindole-3-carbohydrazide.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-Nitroindole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Nitroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and chemical synthesis .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

6-nitro-1H-indole-3-carbohydrazide

InChI

InChI=1S/C9H8N4O3/c10-12-9(14)7-4-11-8-3-5(13(15)16)1-2-6(7)8/h1-4,11H,10H2,(H,12,14)

InChI Key

MSYRHPKELZWGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)NN

Origin of Product

United States

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